molecular formula C22H29NO2 B4003030 1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-methylpiperidine

1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-methylpiperidine

Cat. No.: B4003030
M. Wt: 339.5 g/mol
InChI Key: CVVWFILCNQEOER-UHFFFAOYSA-N
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Description

1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-methylpiperidine is a useful research compound. Its molecular formula is C22H29NO2 and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.219829168 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurological Research

The study of Parkinson's disease has been significantly advanced through research into related compounds, notably meperidine analogs which have been observed to induce parkinsonism in humans. This has paved the way for a deeper understanding of neurodegenerative diseases and the development of potential therapeutic strategies. For instance, the abuse of meperidine analogs resulting in parkinsonism highlights the compound's neurotoxic effects, specifically targeting aminergic neurons in the substantia nigra, which is crucial for understanding Parkinson's pathology (Davis et al., 1979).

Pharmacokinetics and Drug Metabolism

Research on drug metabolism has identified significant insights into how substances like 1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-methylpiperidine are processed within the body. A notable study on the antispasmodic drug mebeverine, which shares structural similarities with the compound of interest, sheds light on its metabolic pathways, revealing the potential for unexpected drug interactions and implications for drug design and safety assessments (Kraemer et al., 2001).

Environmental Health and Exposure

Ellagitannins from food sources, akin in complexity to the compound , undergo metabolic transformation in humans, producing biomarkers like urolithins. This research informs on the body's ability to metabolize complex organic molecules, which has implications for nutritional science, environmental exposure assessments, and the development of dietary-based interventions for health promotion. Such studies underscore the potential human exposure to environmental contaminants and the subsequent metabolic processing, with biomarker identification playing a crucial role in monitoring and assessing exposure risks (Cerdá, Tomás-Barberán, & Espín, 2005).

Toxicology and Safety Evaluation

The understanding of toxicological profiles and safety evaluation of pharmaceuticals is enhanced through studies on compound metabolism and interaction, particularly in cases of overdose or coingestion with substances like ethanol. Research findings on the formation of novel metabolites, such as ethylphenidate following methylphenidate and ethanol coingestion, are vital for clinical toxicology, informing on potential risks, mechanisms of toxicity, and guiding therapeutic interventions in cases of poisoning (Markowitz, Logan, Diamond, & Patrick, 1999).

Properties

IUPAC Name

4-methyl-1-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-19-11-13-23(14-12-19)15-16-24-17-18-25-22-10-6-5-9-21(22)20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVWFILCNQEOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOCCOC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.